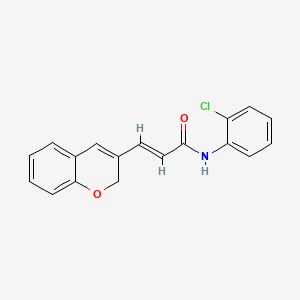
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, also known as CCPP, is a synthetic compound that belongs to the class of enamide compounds. CCPP has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In
Mécanisme D'action
The mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not fully understood. However, studies have suggested that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide exerts its anticancer and anti-inflammatory activities through the inhibition of various signaling pathways. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. The study also showed that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide inhibited the migration and invasion of cancer cells. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using a multistep process. (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been shown to exhibit potent anticancer and anti-inflammatory activities, making it a promising candidate for further research. However, there are also limitations to using (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in lab experiments. The yield of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide obtained through the synthesis method is relatively low, which may limit its use in large-scale experiments. Additionally, the mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. Understanding the molecular pathways through which (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide exerts its anticancer and anti-inflammatory activities may lead to the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. This information may help to optimize the dosing and administration of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in clinical settings. Finally, future studies may investigate the potential use of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy.
Méthodes De Synthèse
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoic acid with potassium hydroxide, followed by the reaction of the resulting product with 3-acetylchromone in the presence of sodium hydride. The final step involves the reaction of the resulting product with acryloyl chloride in the presence of triethylamine. The yield of (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide obtained through this method is approximately 45%.
Applications De Recherche Scientifique
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been studied for its potential use in various scientific research applications, including anticancer and anti-inflammatory activities. In a study conducted by Zhang et al. (2018), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to exhibit potent anticancer activity against human hepatocellular carcinoma cells. The study showed that (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In another study conducted by Yao et al. (2019), (2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide was found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-6-2-3-7-16(15)20-18(21)10-9-13-11-14-5-1-4-8-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGLWWGBZTFEW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)

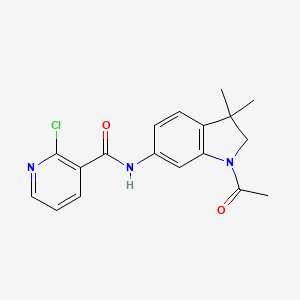
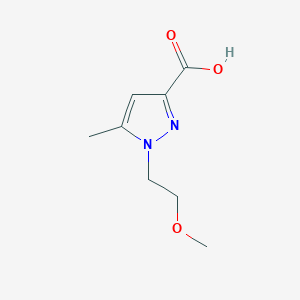
![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
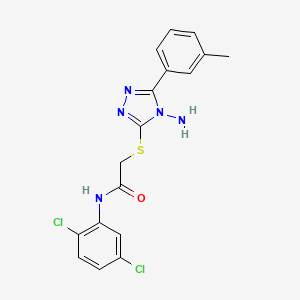
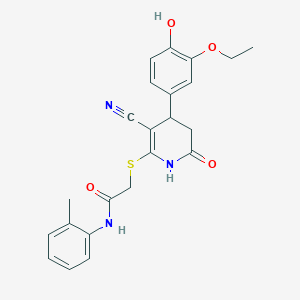
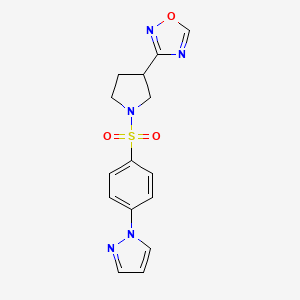


![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)
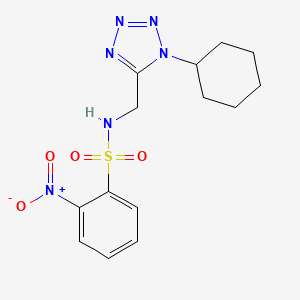
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2785190.png)